

Application Notes and Protocols: Investigating TYK2 Function In Vitro Using CRISPR/Cas9

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Compound of Interest

Compound Name: TYK2 ligand 1

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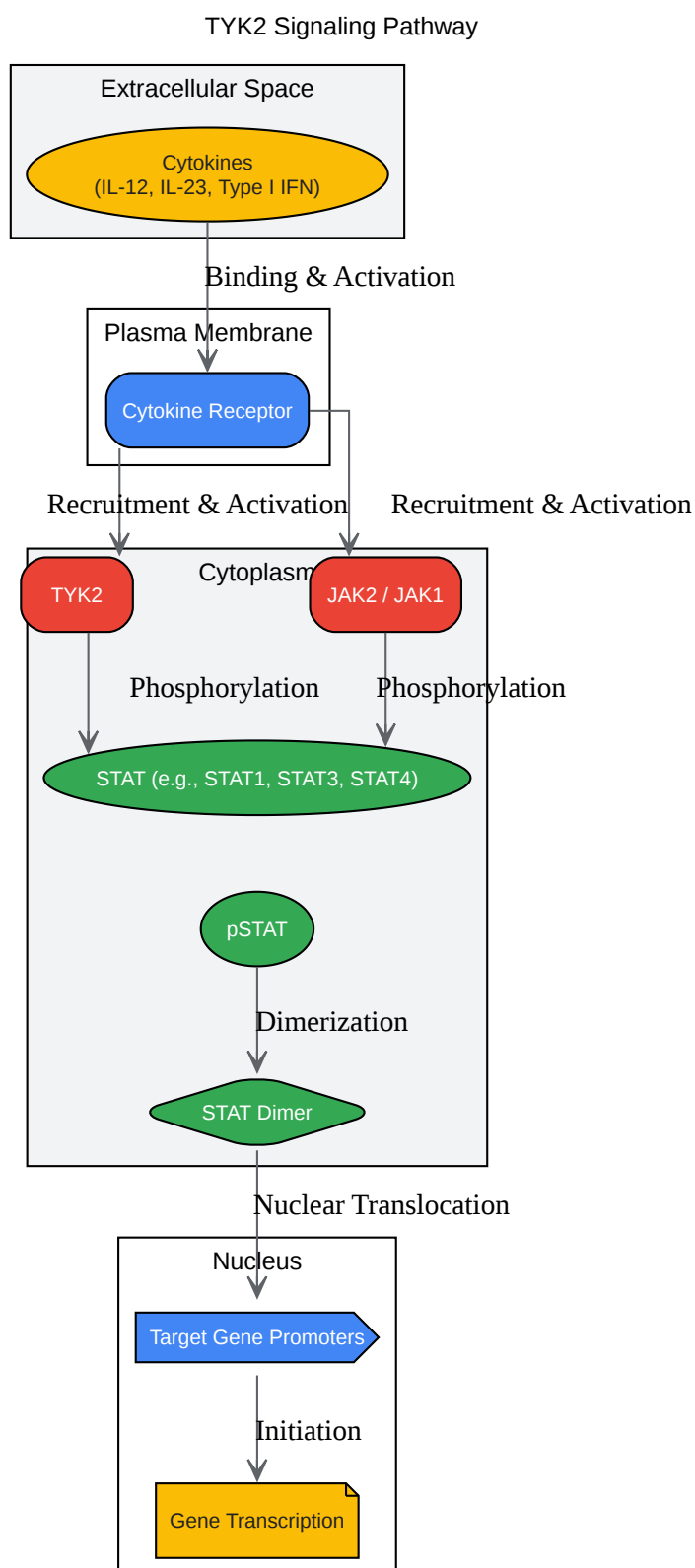
Introduction

Tyrosine kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a critical role in the signaling pathways of several key cytokines, including Type I interferons (IFN- α/β), interleukin-6 (IL-6), IL-10, IL-12, and IL-23.^{[1][2][3]} These cytokines are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.^{[4][5][6][7]} TYK2 associates with the cytoplasmic domains of cytokine receptors and, upon cytokine binding, phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins.^{[4][8][9]} This phosphorylation event leads to the dimerization of STATs, their translocation to the nucleus, and the subsequent regulation of target gene expression.^{[1][8]} The central role of TYK2 in these inflammatory cascades makes it an attractive therapeutic target for a range of immune-mediated disorders.^{[6][10]}

The CRISPR/Cas9 gene-editing technology provides a powerful and precise tool for elucidating the function of specific genes like TYK2.^{[11][12][13]} By creating a knockout of the TYK2 gene in a relevant cell line, researchers can systematically study the impact of its absence on cytokine signaling pathways and cellular responses. This application note provides detailed protocols for the generation and validation of a TYK2 knockout cell line using CRISPR/Cas9, as well as for the functional characterization of these cells in response to cytokine stimulation.

TYK2 Signaling Pathway

The following diagram illustrates the central role of TYK2 in mediating signal transduction for various cytokines. Upon ligand binding to its receptor, TYK2, in concert with other JAK family members, becomes activated and phosphorylates downstream STAT proteins, leading to the transcription of target genes.

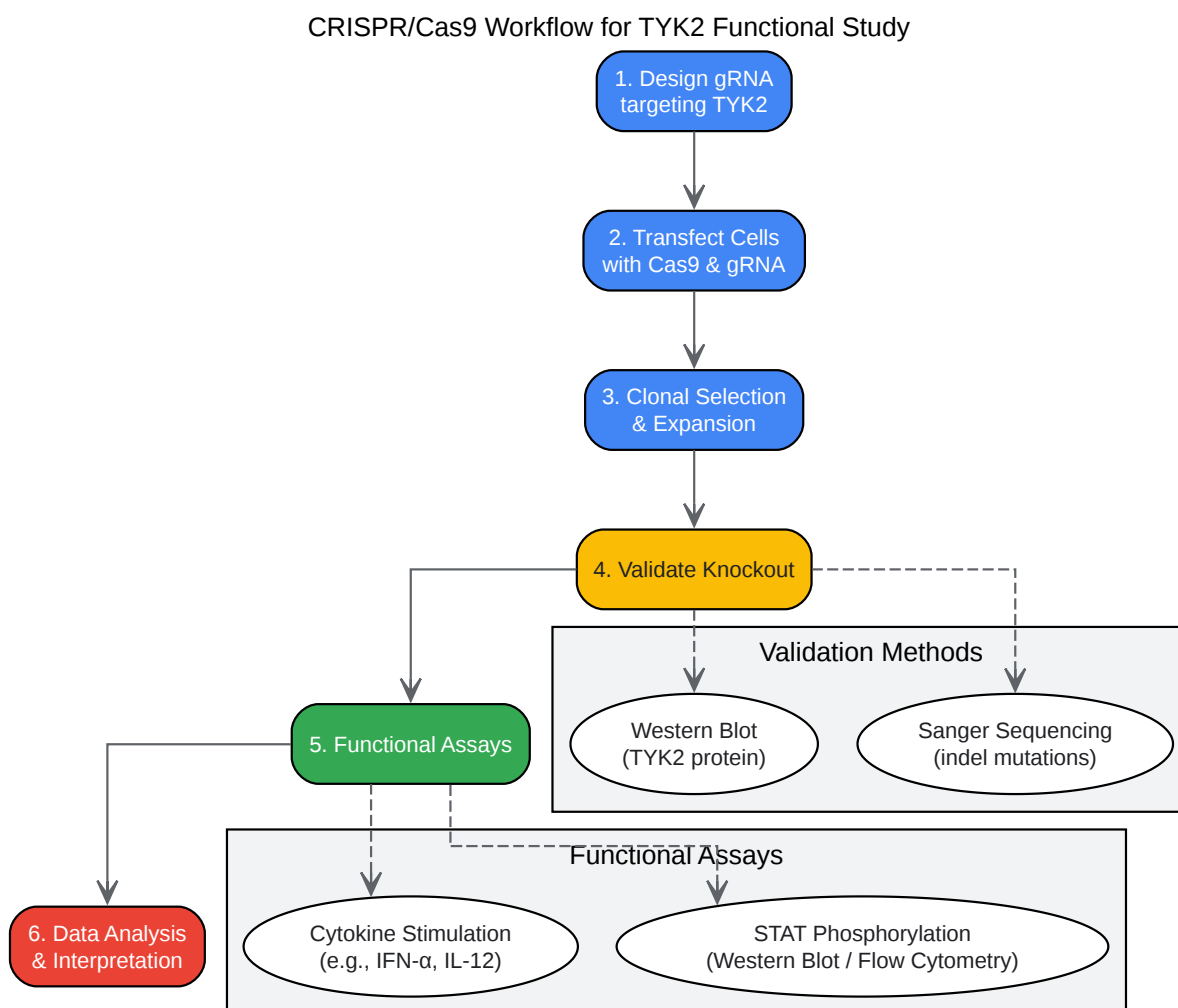


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Caption: A diagram of the TYK2-mediated cytokine signaling pathway.

Experimental Workflow for Studying TYK2 Function

The following diagram outlines the key steps in using CRISPR/Cas9 to generate and validate a TYK2 knockout cell line, followed by functional analysis.



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Caption: The experimental workflow for CRISPR/Cas9-mediated TYK2 functional analysis.

Detailed Experimental Protocols

Protocol 1: Generation of a TYK2 Knockout Cell Line using CRISPR/Cas9

This protocol describes the generation of a TYK2 knockout in a human cell line (e.g., Jurkat T cells or a relevant immune cell line) using a ribonucleoprotein (RNP) delivery approach.

Materials:

- Human cell line (e.g., Jurkat, Clone E6-1, ATCC TIB-152)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
- Recombinant *Streptococcus pyogenes* Cas9-NLS protein
- Synthetic single guide RNA (sgRNA) targeting an early exon of TYK2 (pre-designed and validated)
- Electroporation buffer and system (e.g., Neon™ Transfection System)
- 96-well plates
- Phosphate-Buffered Saline (PBS)
- Trypan Blue solution

Procedure:

- **Cell Culture:** Maintain the chosen cell line in complete culture medium at 37°C in a humidified incubator with 5% CO₂. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before transfection.
- **gRNA Design:** Design and order at least two validated sgRNAs targeting an early exon of the human TYK2 gene to maximize the probability of generating a loss-of-function frameshift mutation.
- **RNP Complex Formation:**

- For each transfection, prepare the RNP complex by mixing 1 µg of Cas9 protein with 250 ng of synthetic sgRNA in electroporation buffer.
- Incubate the mixture at room temperature for 15-20 minutes to allow for RNP complex formation.
- Cell Preparation for Transfection:
 - Harvest cells and determine cell density and viability using a hemocytometer and Trypan Blue.
 - Wash the required number of cells (e.g., 2×10^5 cells per reaction) with PBS.
 - Resuspend the cell pellet in the appropriate electroporation buffer.
- Electroporation:
 - Gently mix the resuspended cells with the pre-formed RNP complexes.
 - Transfer the cell/RNP mixture to the electroporation cuvette or tip.
 - Electroporate the cells using the optimized parameters for the specific cell line.
- Post-Transfection Culture:
 - Immediately after electroporation, transfer the cells to a pre-warmed 24-well plate containing complete culture medium.
 - Incubate the cells for 48-72 hours.
- Single-Cell Cloning:
 - After 72 hours, perform limiting dilution to isolate single cells in 96-well plates.
 - Culture the single-cell clones for 2-3 weeks, monitoring for colony formation.
- Expansion of Clones:

- Once colonies are visible, expand the clones into larger culture vessels (e.g., 24-well plates, then 6-well plates).
- Cryopreserve a portion of each expanded clone for backup.

Protocol 2: Validation of TYK2 Knockout

A. Western Blotting for TYK2 Protein Expression

Materials:

- Cell lysates from wild-type (WT) and potential knockout clones
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: Rabbit anti-TYK2
- Primary antibody: Mouse anti- β -actin (loading control)
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- Secondary antibody: HRP-conjugated anti-mouse IgG
- Enhanced Chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Protein Extraction: Lyse approximately $1-2 \times 10^6$ cells from each clone and the WT control in RIPA buffer. Determine protein concentration using the BCA assay.

- SDS-PAGE and Western Blotting:
 - Load 20-30 µg of protein per lane on an SDS-PAGE gel.
 - Separate proteins by electrophoresis and transfer them to a PVDF membrane.
 - Block the membrane for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-TYK2 antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using an ECL substrate and an imaging system.
 - Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.
- Analysis: Identify clones that show a complete absence of the TYK2 protein band compared to the WT control.

B. Sanger Sequencing of the Target Locus

Materials:

- Genomic DNA from WT and validated knockout clones
- DNA extraction kit
- PCR primers flanking the sgRNA target site in the TYK2 gene
- Taq DNA polymerase and PCR reagents
- PCR purification kit
- Sanger sequencing service

Procedure:

- Genomic DNA Extraction: Extract genomic DNA from the selected knockout clones and WT cells.
- PCR Amplification: Amplify the genomic region of TYK2 targeted by the sgRNA using the designed primers.
- PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
- Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
- Analysis: Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site in the knockout clones compared to the WT sequence.

Protocol 3: Functional Assays

A. Cytokine Stimulation and STAT Phosphorylation Analysis by Western Blot

Materials:

- WT and validated TYK2 knockout cells
- Serum-free culture medium
- Recombinant human cytokines (e.g., IFN- α , IL-12)
- Materials for Western blotting as described in Protocol 2A
- Primary antibodies: Rabbit anti-phospho-STAT1 (Tyr701), Rabbit anti-phospho-STAT4 (Tyr693), Rabbit anti-total-STAT1, Rabbit anti-total-STAT4

Procedure:

- Cell Starvation: Starve WT and TYK2 knockout cells in serum-free medium for 4-6 hours.
- Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IFN- α for 15 minutes, or 50 ng/mL IL-12 for 30 minutes). Include an unstimulated control for each cell line.
- Protein Extraction and Western Blotting:

- Immediately after stimulation, lyse the cells and perform Western blotting as described in Protocol 2A.
- Probe the membranes with antibodies against phosphorylated STAT proteins.
- Strip the membranes and re-probe with antibodies against the corresponding total STAT proteins and a loading control.
- Analysis: Compare the levels of phosphorylated STATs in WT and TYK2 knockout cells upon cytokine stimulation.

B. STAT Phosphorylation Analysis by Flow Cytometry

Materials:

- WT and validated TYK2 knockout cells
- Recombinant human cytokines
- Fixation/Permeabilization buffer (e.g., BD Cytofix/Cytoperm™)
- Fluorochrome-conjugated antibodies: anti-phospho-STAT1 (Tyr701), anti-phospho-STAT4 (Tyr693)
- Flow cytometer

Procedure:

- Cytokine Stimulation: Stimulate starved WT and TYK2 knockout cells with cytokines as described in Protocol 3A.
- Fixation and Permeabilization: Immediately after stimulation, fix and permeabilize the cells according to the manufacturer's protocol.
- Intracellular Staining: Stain the cells with the fluorochrome-conjugated anti-phospho-STAT antibodies for 30-60 minutes at 4°C.
- Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer.

- Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal in WT and TYK2 knockout cells.

Data Presentation

The following tables summarize the expected quantitative data from the validation and functional assays, comparing wild-type and TYK2 knockout cells.

Table 1: Validation of TYK2 Knockout

Cell Line	TYK2 Protein Expression (Relative to WT)	Sanger Sequencing Result
Wild-Type	100%	Wild-type sequence
TYK2 KO Clone 1	0%	7 bp deletion in exon 3
TYK2 KO Clone 2	0%	2 bp insertion in exon 3

Table 2: Functional Analysis of STAT Phosphorylation (Western Blot)

Cell Line	Cytokine	pSTAT1 (Tyr701) (Fold Change vs. Unstimulated WT)	pSTAT4 (Tyr693) (Fold Change vs. Unstimulated WT)
Wild-Type	Unstimulated	1.0	1.0
Wild-Type	IFN- α (100 ng/mL)	15.2	1.1
TYK2 KO	Unstimulated	0.9	1.0
TYK2 KO	IFN- α (100 ng/mL)	1.2	1.0
Wild-Type	IL-12 (50 ng/mL)	1.3	12.5
TYK2 KO	IL-12 (50 ng/mL)	1.1	1.4

Table 3: Functional Analysis of STAT Phosphorylation (Flow Cytometry)

Cell Line	Cytokine	pSTAT1 (Tyr701) MFI	pSTAT4 (Tyr693) MFI
Wild-Type	Unstimulated	50	45
Wild-Type	IFN- α (100 ng/mL)	850	55
TYK2 KO	Unstimulated	52	48
TYK2 KO	IFN- α (100 ng/mL)	65	50
Wild-Type	IL-12 (50 ng/mL)	60	750
TYK2 KO	IL-12 (50 ng/mL)	58	75

Conclusion

The protocols and workflows detailed in this application note provide a comprehensive framework for utilizing CRISPR/Cas9 to study the in vitro function of TYK2. By generating and validating TYK2 knockout cell lines, researchers can precisely dissect its role in specific cytokine signaling pathways. The expected results, characterized by an abrogation of cytokine-induced STAT phosphorylation in the knockout cells, will confirm the critical function of TYK2 in these pathways. This experimental system is invaluable for basic research aimed at understanding the immunobiology of TYK2 and for drug development efforts focused on identifying and characterizing novel TYK2 inhibitors. The targeted nature of CRISPR/Cas9 technology, combined with robust functional assays, offers a powerful platform for advancing our knowledge of TYK2 and its potential as a therapeutic target in immune-mediated diseases.

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